

# EN219: A Novel Covalent Inhibitor of RNF114 for Cell Cycle Regulation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | EN219    |           |
| Cat. No.:            | B2610871 | Get Quote |

### **Abstract**

The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Key regulators of cell cycle progression include cyclin-dependent kinases (CDKs), which are, in turn, controlled by CDK inhibitors (CKIs). The stability and concentration of these inhibitors are critical for maintaining cellular homeostasis. **EN219** is a moderately selective, synthetic covalent inhibitor of the E3 ubiquitin ligase RNF114.[1] By targeting RNF114, **EN219** prevents the ubiquitination and subsequent proteasomal degradation of the potent CKI, p21. This stabilization of p21 leads to the inhibition of CDK activity, resulting in cell cycle arrest, and positioning **EN219** as a promising candidate for therapeutic development in oncology. This document provides a comprehensive technical overview of the mechanism of action, biochemical and cellular activity, and key experimental protocols related to **EN219**.

# Introduction to EN219 and the RNF114-p21 Axis

The progression through the phases of the cell cycle is driven by the sequential activation of cyclin-dependent kinases (CDKs).[2][3] The activity of these kinases is negatively regulated by CDK inhibitors (CKIs) from the Cip/Kip family, including p21WAF1/CIP1. The cellular levels of p21 are tightly controlled, in part, through the ubiquitin-proteasome system. E3 ubiquitin ligases are enzymes that tag substrate proteins with ubiquitin, marking them for degradation by the proteasome.[4]

RNF114 is an E3 ubiquitin ligase that has been identified as a key regulator of p21 stability. It mediates the ubiquitination of p21, leading to its degradation and thereby promoting cell cycle



progression. In various cancer types, the downregulation of p21 is a common mechanism to sustain uncontrolled proliferation.

**EN219** is a small molecule that acts as a covalent inhibitor of RNF114. It selectively targets a cysteine residue (C8) in the N-terminal domain of RNF114.[1] This covalent interaction blocks the catalytic activity of RNF114, specifically its ability to mediate the ubiquitination of p21.[1] The resulting accumulation of p21 enhances the inhibition of cyclin-CDK complexes, leading to cell cycle arrest, primarily at the G1/S checkpoint.

## **Mechanism of Action of EN219**

**EN219** exerts its effect on cell cycle regulation through a precise molecular mechanism:

- Covalent Inhibition of RNF114: EN219 forms a covalent bond with the C8 residue of RNF114, inactivating the enzyme.[1]
- Inhibition of p21 Ubiquitination: The inactivation of RNF114 prevents it from transferring ubiquitin molecules to its substrate, p21.[1]
- Stabilization and Accumulation of p21: With ubiquitination blocked, p21 is no longer targeted for proteasomal degradation. This leads to a significant increase in its intracellular concentration.
- Inhibition of Cyclin/CDK Complexes: The accumulated p21 binds to and inhibits the activity
  of key cell cycle kinases, particularly Cyclin E/CDK2 and Cyclin A/CDK2.[5][6] These
  complexes are essential for the phosphorylation of the Retinoblastoma protein (Rb) and for
  driving the cell through the G1/S transition.[7]
- G1 Phase Cell Cycle Arrest: By inhibiting Cyclin E/CDK2, p21 prevents the hyperphosphorylation of Rb. Hypophosphorylated Rb remains bound to the E2F transcription factor, blocking the expression of genes required for S-phase entry.[7] This results in a robust arrest of the cell cycle in the G1 phase.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Khan Academy [khanacademy.org]
- 3. youtube.com [youtube.com]
- 4. A new enzyme is expanding the arsenal for targeted protein degradation | Drug Discovery News [drugdiscoverynews.com]
- 5. Cyclin-dependent protein kinases and cell cycle regulation in biology and disease PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- To cite this document: BenchChem. [EN219: A Novel Covalent Inhibitor of RNF114 for Cell Cycle Regulation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2610871#en219-s-effect-on-cell-cycle-regulation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com